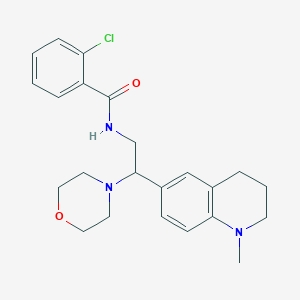
2-chloro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide is a useful research compound. Its molecular formula is C23H28ClN3O2 and its molecular weight is 413.95. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Properties
- A study explored the anti-inflammatory effects of similar compounds on paw edema in mice, indicating potential uses in inflammation-related research (Torres et al., 1999).
Luminescent Properties and Photo-Induced Electron Transfer
- Research on naphthalimides with piperazine substituent, akin to the structure of the compound , revealed insights into fluorescence and photo-induced electron transfer, useful in materials science and photonics (Gan et al., 2003).
Antitumor Agents
- Compounds similar to the one have been synthesized and evaluated for in-vitro antitumor activity, showing potential as antitumor agents (Alanazi et al., 2014).
Analgesic Activity
- Some compounds related to this chemical have been synthesized and screened for analgesic activity, indicating possible applications in pain management (Saad et al., 2011).
Abnormal Reactions in Organic Synthesis
- Studies on similar compounds have shown abnormal reactions in organic synthesis, which can be useful in developing new synthetic methods and understanding reaction mechanisms (Ishikawa et al., 2000).
Anthelmintic and Insecticidal Activity
- Certain isoquinoline derivatives have shown effectiveness as anthelmintic and insecticidal agents, suggesting potential agricultural applications (Mikhailovskii et al., 2018).
Tautomeric Equilibria Studies
- Investigations into the tautomeric equilibria of benzoannulated compounds, related to this chemical, can inform studies in physical organic chemistry (Gawinecki et al., 2006).
Antipsychotic Agents
- Heterocyclic analogues of a similar structure have been evaluated as potential antipsychotic agents, contributing to psychiatric medication research (Norman et al., 1996).
Asymmetric Syntheses and NMR Data Correction
- The asymmetric synthesis of alkaloids based on a similar structure has been achieved, providing a methodology for producing complex organic molecules (Davies et al., 2018).
Antibacterial Study
- A compound related to this chemical has shown antibacterial activity against both gram-positive and gram-negative bacteria, highlighting its potential in antibacterial research (Adam et al., 2016).
Eigenschaften
IUPAC Name |
2-chloro-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O2/c1-26-10-4-5-17-15-18(8-9-21(17)26)22(27-11-13-29-14-12-27)16-25-23(28)19-6-2-3-7-20(19)24/h2-3,6-9,15,22H,4-5,10-14,16H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQWBVHPJIOPDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CC=C3Cl)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

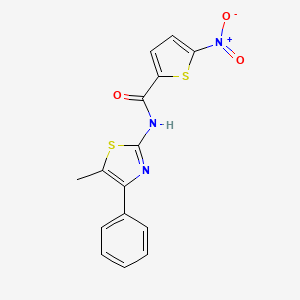
![2-Cyclopropyl-5-[(3,5-dimethylbenzyl)oxy]-1-benzofuran-3-carbaldehyde](/img/structure/B2608194.png)

![1-{[4-(Benzyloxy)phenyl]carbamoyl}ethyl 2-chloropyridine-4-carboxylate](/img/structure/B2608196.png)
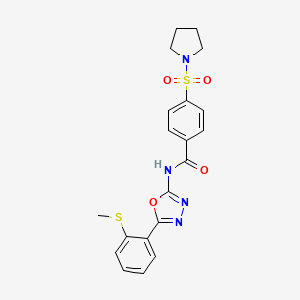
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2608200.png)

![3-{4-[(2-Thienylcarbonyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2608204.png)
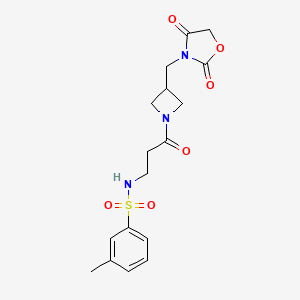
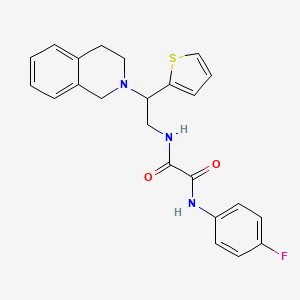
![benzo[d][1,3]dioxol-5-yl(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)methanone](/img/structure/B2608209.png)
![2-(4-Benzhydrylpiperazino)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2608210.png)
![1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2608211.png)
![N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2608212.png)